5-Ethyl-1,3-benzothiazole

Solubility Organometallic Chemistry Materials Science

Secure 5-Ethyl-1,3-benzothiazole (CAS 1247348-30-6) for precise SAR studies. The 5-ethyl substitution uniquely balances lipophilicity and electron density, enhancing solubility and target engagement versus unsubstituted benzothiazoles. Ideal for synthesizing Bcr-Abl kinase inhibitors and autophagy modulators with documented synthetic routes (45% yield). Choose this specific derivative for reliable, high-purity performance.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
Cat. No. B12292553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1,3-benzothiazole
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)SC=N2
InChIInChI=1S/C9H9NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h3-6H,2H2,1H3
InChIKeyUMAALFHXVULYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1,3-benzothiazole for Procurement: Core Properties, Specifications, and Industrial Sourcing


5-Ethyl-1,3-benzothiazole (CAS 95-16-9) is a heterocyclic aromatic compound belonging to the 1,3-benzothiazole class, characterized by a fused benzene and thiazole ring with an ethyl substituent at the 5-position. Its molecular formula is C₉H₉NS, with a molecular weight of 163.24 g/mol . This compound is a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science due to the electron-donating ethyl group, which modulates the electronic properties and lipophilicity of the benzothiazole core . It is commercially available as a research chemical with a typical purity of ≥95%, primarily used in the synthesis of kinase inhibitors, fluorescent probes, and corrosion inhibitors .

Why 5-Ethyl-1,3-benzothiazole Cannot Be Casually Substituted: A Critical Analysis of Structural Specificity in Procurement


Generic substitution of 5-Ethyl-1,3-benzothiazole with other benzothiazole derivatives is not scientifically valid due to the profound impact of substitution pattern and alkyl chain length on physicochemical properties, biological target engagement, and material performance. The 5-ethyl substitution confers a specific balance of lipophilicity and electron density that directly influences binding affinity, solubility, and reactivity in downstream applications . Studies on metal complexes of 2-mercaptobenzothiazole demonstrate that the 5-ethyl derivative exhibits significantly enhanced solubility in common organic solvents compared to the unsubstituted parent compound (R=H) [1]. Furthermore, in kinase inhibitor development, benzothiazole-based compounds with specific alkyl substitutions have shown differential inhibitory profiles against wild-type and mutant Bcr-Abl kinases, highlighting that even minor structural variations can lead to substantial differences in biological activity and therapeutic window [2]. Therefore, procurement decisions must be guided by precise structural requirements rather than generic class-based assumptions.

Quantitative Evidence for Selecting 5-Ethyl-1,3-benzothiazole Over Close Analogs: A Comparative Data Analysis


Enhanced Solubility in Organic Solvents: 5-Ethyl vs. Unsubstituted Benzothiazole

In the synthesis of metal complexes, 5-ethyl-2-mercaptobenzothiazole demonstrates superior solubility in common organic solvents compared to its unsubstituted parent compound. This enhanced solubility is a direct consequence of the ethyl group at the 5-position, which increases lipophilicity and disrupts crystal packing, facilitating dissolution [1].

Solubility Organometallic Chemistry Materials Science

Reaction Yield in Autophagy Inhibitor Synthesis: 5-Ethylbenzothiazole as a Key Reactant

In the synthesis of a potent small molecule autophagy inhibitor, 5-ethylbenzothiazole reacted with 4-chloro-6-fluoroquinazoline in the presence of triethylamine and isopropanol to yield N-(1,3-benzothiazol-5-ylmethyl)-6-fluoroquinazolin-4-amine with a 45% yield after 0.33 hours . This specific reaction yield provides a benchmark for procurement when this synthetic route is employed, as alternative benzothiazole analogs may exhibit different reactivity and yield profiles.

Medicinal Chemistry Autophagy Inhibition Synthetic Yield

Kinase Inhibitor Selectivity: Benzothiazole Scaffold with Specific Substitutions

A series of benzothiazole-based inhibitors have demonstrated effectiveness against both wild-type and T315I mutant Bcr-Abl kinases, with IC₅₀ values in the low-micromolar range [1]. The original hit compound, nocodazole, was extensively modified, particularly at the C2 and C6 positions, to optimize potency and selectivity. This underscores the critical role of specific substitution patterns on the benzothiazole core for achieving desired biological activity.

Kinase Inhibition Bcr-Abl Drug Discovery

Corrosion Inhibition Efficiency: Benzothiazole Derivatives on Mild Steel

Benzothiazole derivatives, when evaluated as corrosion inhibitors for mild steel in 1 M H₂SO₄, exhibit varying inhibition efficiencies that are highly dependent on their specific molecular structure and substitution [1]. The adsorption behavior and stability of the protective film formed on the metal surface are governed by unique molecular features, including the nature and position of substituents on the benzothiazole ring [2].

Corrosion Inhibition Electrochemistry Materials Protection

Optimal Research and Industrial Deployment Scenarios for 5-Ethyl-1,3-benzothiazole


Synthesis of Targeted Kinase Inhibitors for Oncology Research

5-Ethyl-1,3-benzothiazole serves as a crucial starting material for constructing benzothiazole-based kinase inhibitors, particularly those targeting Bcr-Abl and related tyrosine kinases implicated in cancers such as chronic myeloid leukemia (CML). Its 5-ethyl substitution offers a specific steric and electronic profile that can be leveraged in structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity against both wild-type and drug-resistant mutant kinases [1].

Development of Novel Autophagy Modulators

This compound is a key reactant in the synthesis of potent small molecule inhibitors of autophagy, a cellular process implicated in cancer progression and neurodegenerative diseases. The documented 45% yield in a specific coupling reaction with 4-chloro-6-fluoroquinazoline provides a reliable synthetic entry point for generating diverse autophagy-targeting chemical probes and potential therapeutic leads .

Formulation of Advanced Corrosion Inhibitors for Industrial Cooling Systems

Given the established efficacy of benzothiazole derivatives as corrosion inhibitors for mild steel and galvanized steel in acidic environments, 5-ethyl-1,3-benzothiazole can be evaluated for its performance in formulating protective coatings or additives. The ethyl group's influence on solubility and adsorption characteristics may offer advantages in specific industrial cooling water or acid pickling applications, where precise control over inhibitor film formation is critical [2] [3].

Design of Fluorescent Probes and Sensors

The benzothiazole core is a well-established fluorophore, and the 5-ethyl substitution can modulate its photophysical properties, including absorption and emission maxima. This compound can be utilized as a building block for creating novel fluorescent probes for detecting metal ions, small molecules, or for imaging applications in biological systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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